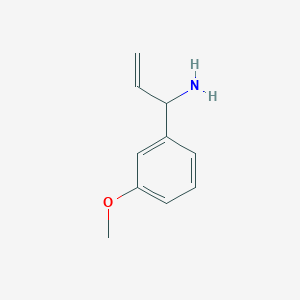

1-(3-Methoxyphenyl)prop-2-EN-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10H,1,11H2,2H3 |

InChI Key |

LPSCNJIFXYAFMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C=C)N |

Origin of Product |

United States |

Chemical Reactivity, Functionalization, and Transformational Chemistry

Reactions of the Allylamine (B125299) Functional Group

The allylamine unit is characterized by the nucleophilic amine and the electrophilic carbon-carbon double bond, each offering distinct pathways for chemical modification.

Nucleophilic Reactivity of the Amine Moiety

The primary amine in 1-(3-methoxyphenyl)prop-2-en-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. uwindsor.ca This inherent nucleophilicity allows it to readily participate in a variety of classical amine reactions.

Common derivatizations initiated at the amine group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. For instance, treatment with acetyl chloride would yield N-[1-(3-methoxyphenyl)prop-2-en-1-yl]acetamide. This transformation is not only a common derivatization but also serves as a protective strategy for the amine group, moderating its reactivity and basicity. wikipedia.org

Alkylation: The amine can be alkylated by reaction with alkyl halides. Mono- or di-alkylation can be achieved, leading to secondary or tertiary amines, respectively.

Formation of Carbamates: Reaction with chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), provides N-protected carbamate (B1207046) derivatives. These protecting groups are crucial in multi-step syntheses to prevent unwanted side reactions of the amine. acs.org

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes or ketones to form more complex secondary or tertiary amines.

These reactions are fundamental in modifying the properties of the parent compound and for introducing new functional handles for further elaboration.

Electrophilic Behavior of the Alkene System

The prop-2-en-1-yl (allyl) portion of the molecule contains a carbon-carbon double bond that is susceptible to electrophilic attack. The π electrons of the double bond act as a nucleophile, reacting with various electrophiles.

Key electrophilic addition reactions include:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a vicinal dihalide. For example, reaction with bromine would yield 1-(1,2-dibromo-1-(3-methoxyphenyl)propyl)amine. The reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.

Hydroamination: In the presence of suitable catalysts, the N-H bond of another amine can add across the alkene in a hydroamination reaction, leading to diamine structures. wikipedia.org

Oxidation: The alkene can be oxidized to form various products. For example, epoxidation with a peroxy acid (e.g., m-CPBA) would yield an epoxide, while dihydroxylation with osmium tetroxide would produce a diol.

These reactions on the alkene provide a powerful means to introduce new functional groups and stereocenters into the molecule.

Functionalization of the Methoxy-Substituted Phenyl Ring

The phenyl ring, activated by the electron-donating methoxy (B1213986) group, is amenable to functionalization through electrophilic aromatic substitution and directed metallation strategies. The position of substitution is influenced by the directing effects of both the methoxy group and the allylamine substituent.

Aromatic Substitution Reactions

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. The allylamine group, especially when acylated to an amide, is also an ortho, para-director. wikipedia.org In this compound, these groups are in a meta relationship.

The directing effects of the two groups on the regiochemical outcome of electrophilic aromatic substitution are as follows:

The methoxy group directs electrophiles to the C2, C4, and C6 positions.

The (acetylated) aminoallyl group at C1 directs to the C2 and C6 positions.

Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions, which are ortho to both activating groups, and to a lesser extent at the C4 position, which is para to the methoxy group. To prevent side reactions with the amine during electrophilic substitution (e.g., protonation in acidic media which would render it a deactivating, meta-directing group), it is typically protected, for example, as an acetamide. wikipedia.org

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ (on N-acetyl derivative) | N-[1-(2-nitro-3-methoxyphenyl)prop-2-en-1-yl]acetamide and N-[1-(6-nitro-3-methoxyphenyl)prop-2-en-1-yl]acetamide |

| Halogenation | Br₂, FeBr₃ (on N-acetyl derivative) | N-[1-(2-bromo-3-methoxyphenyl)prop-2-en-1-yl]acetamide and N-[1-(6-bromo-3-methoxyphenyl)prop-2-en-1-yl]acetamide |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ (on N-acetyl derivative) | N-[1-(2-acyl-3-methoxyphenyl)prop-2-en-1-yl]acetamide and N-[1-(6-acyl-3-methoxyphenyl)prop-2-en-1-yl]acetamide |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming an aryllithium intermediate that can then be quenched with an electrophile. uwindsor.ca

In the context of this compound, both the methoxy group and a protected amine group can act as DMGs.

Methoxy as DMG: The methoxy group is a well-established DMG, directing lithiation to the C2 and C4 positions.

Protected Amine as DMG: A protected amine, such as an N-pivaloyl or N-Boc group, can also function as a DMG. An N-pivaloyl anilide, for example, can direct lithiation to the ortho position.

When both groups are present, their directing effects can be cooperative. For a 1,3-disubstituted pattern as in our target molecule, lithiation is generally directed to the C2 position, which is ortho to both the methoxy and the (protected) amine function. This provides a highly regioselective method to introduce an electrophile at this specific position.

General Scheme for Directed Ortho-Metalation:

Protection: The primary amine is first protected, for example, as an N-pivaloyl amide.

Lithiation: The protected compound is treated with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA at low temperature. This selectively removes the proton at the C2 position.

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophile (E⁺) to introduce a new substituent at the C2 position.

| Electrophile (E⁺) | Introduced Group (E) |

| CO₂ | -COOH |

| DMF | -CHO |

| I₂ | -I |

| (CH₃)₃SiCl | -Si(CH₃)₃ |

Derivatization and Scaffold Elaboration Strategies

The presence of multiple reactive sites on this compound allows for complex scaffold elaboration. By combining the reactions described above, a diverse library of compounds can be synthesized.

For instance, a synthetic strategy could involve:

N-Protection: Protection of the amine group as a carbamate or amide. This not only prevents unwanted side reactions but also modulates the electronic properties of the aromatic ring and can serve as a directed metalation group.

Aromatic Functionalization: Selective introduction of substituents onto the phenyl ring via electrophilic aromatic substitution or directed ortho-metalation.

Alkene Modification: Transformation of the allyl group into other functionalities, such as an alcohol, diol, or epoxide.

Deprotection and Further Amine Derivatization: Removal of the protecting group to liberate the primary amine, which can then be further functionalized, for example, by reductive amination to build more complex side chains.

This multi-pronged approach highlights the utility of this compound as a versatile building block for the synthesis of complex molecular architectures.

Formation of Schiff Bases and Imines

The primary amine functionality of this compound serves as a nucleophile that readily reacts with aldehydes and ketones to form Schiff bases or imines. This condensation reaction, typically catalyzed by an acid, is a cornerstone of its chemical reactivity, providing a gateway to a wide array of derivatives. The formation of the C=N double bond in the imine product allows for further functionalization and is a key step in the synthesis of many biologically active compounds.

The reaction generally proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The stability of the resulting imine is influenced by the electronic and steric properties of both the amine and the carbonyl compound. The presence of the methoxy group on the phenyl ring can modulate the reactivity of the amine through its electronic effects.

Table 1: Examples of Schiff Base Formation with this compound

| Reactant (Aldehyde/Ketone) | Catalyst | Solvent | Product (Schiff Base) |

| Benzaldehyde (B42025) | Acetic Acid | Ethanol (B145695) | (E)-N-benzylidene-1-(3-methoxyphenyl)prop-2-en-1-amine |

| 4-Chlorobenzaldehyde | p-Toluenesulfonic acid | Toluene | (E)-N-(4-chlorobenzylidene)-1-(3-methoxyphenyl)prop-2-en-1-amine |

| Acetone | None | Methanol | N-(propan-2-ylidene)-1-(3-methoxyphenyl)prop-2-en-1-amine |

Cycloaddition Reactions to Form Heterocyclic Frameworks

The vinyl group in this compound makes it a suitable partner in cycloaddition reactions, a powerful class of reactions for the synthesis of cyclic compounds. These reactions are critical for constructing diverse heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products. For instance, the amine or its derivatives can participate as a four-atom component in [4+2] cycloadditions (Diels-Alder reactions) or as a two-atom component in [2+3] or [2+2] cycloadditions, leading to the formation of six- and five-membered rings, respectively.

The specific type of cycloaddition and the resulting heterocyclic system depend on the reaction partner and conditions. The amine functionality can be transformed into a diene or dienophile, or it can direct the stereochemical outcome of the cycloaddition. This versatility allows for the targeted synthesis of complex polycyclic structures.

Introduction of Complex Substructures (e.g., Mannich-type Adducts in Chalcone (B49325) Analogs)

This compound is also utilized in multicomponent reactions, such as the Mannich reaction, to introduce complex substructures in a single synthetic step. In the context of chalcone analogs, this amine can react with a ketone and an aldehyde (or a pre-formed chalcone) to generate Mannich-type adducts. These adducts, which are β-amino ketones, are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecules.

The reaction involves the formation of an iminium ion from the amine and the aldehyde, which then undergoes nucleophilic attack by the enol or enolate of the ketone or chalcone. This process allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, leading to a significant increase in molecular complexity. The resulting Mannich bases can be further modified to access a wide range of chemical diversity.

Role as a Building Block in Divergent and Convergent Synthetic Routes

The multiple reactive sites of this compound make it an ideal building block for both divergent and convergent synthetic strategies.

In divergent synthesis , a common intermediate derived from this compound can be subjected to a variety of reaction conditions to produce a library of structurally related compounds. For example, an imine formed from the parent amine can be reduced, alkylated, or used in cycloaddition reactions to generate a diverse set of products. This approach is highly efficient for exploring the chemical space around a particular scaffold.

The dual role of this compound as a versatile starting material underscores its importance in modern organic synthesis, enabling the efficient and strategic construction of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For 1-(3-Methoxyphenyl)prop-2-en-1-amine, ¹H and ¹³C NMR, along with advanced 2D NMR techniques, are crucial for unambiguous structural assignment.

Proton (¹H) NMR for Hydrogen Connectivity and Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methoxy (B1213986) group, the aromatic ring, the vinylic group, the methine group, and the amine group.

The methoxy (–OCH₃) protons would likely appear as a sharp singlet. The protons on the 3-methoxyphenyl (B12655295) ring would exhibit a complex splitting pattern in the aromatic region of the spectrum. The vinyl protons (–CH=CH₂) would show a characteristic pattern of doublets of doublets due to geminal and vicinal coupling. The methine proton (–CH(NH₂)–) would likely be a multiplet, coupled to the adjacent vinyl protons and the amine protons. The amine (–NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analogous structures)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| –NH₂ | 1.5 - 3.0 | Broad Singlet |

| –OCH₃ | ~3.8 | Singlet |

| Vinylic (=CH₂) | 5.0 - 5.5 | Multiplet |

| Vinylic (–CH=) | 5.8 - 6.2 | Multiplet |

| Methine (–CH–) | 4.0 - 4.5 | Multiplet |

| Aromatic (Ar-H) | 6.7 - 7.3 | Multiplet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon of the methoxy group would appear at a characteristic upfield chemical shift. The carbons of the aromatic ring would resonate in the downfield region, with the carbon attached to the methoxy group being significantly shielded. The vinylic carbons would also appear in the downfield region, but generally upfield from the aromatic signals. The methine carbon attached to the amine group would be found at a moderate chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analogous structures)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| –OCH₃ | ~55 |

| Methine (–CH–) | 50 - 60 |

| Vinylic (=CH₂) | 115 - 120 |

| Aromatic (C-H) | 110 - 130 |

| Vinylic (–CH=) | 135 - 140 |

| Aromatic (C-O & C-C) | 140 - 160 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for the N-H, C-H, C=C, and C-O bonds.

The N-H stretching vibrations of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and vinylic groups would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be slightly lower, between 2850-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the vinyl group would appear in the 1450-1650 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group would be expected around 1000-1300 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound (Based on analogous structures)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkene C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C=C (Alkene) | Stretch | 1620 - 1680 |

| C-O (Ether) | Stretch | 1000 - 1300 |

| N-H | Bend | 1550 - 1650 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the vinyl group and the symmetric breathing modes of the aromatic ring are expected to show strong signals in the Raman spectrum. This complementarity is essential for a complete vibrational analysis and confident structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

The electronic absorption spectrum of this compound is predicted to be shaped by the electronic transitions within its chromophoric system. This system comprises a methoxy-substituted phenyl ring conjugated with an allylic amine moiety. The interaction between the π-electrons of the benzene (B151609) ring and the double bond, along with the non-bonding electrons of the nitrogen and oxygen atoms, gives rise to characteristic absorption bands.

Two primary types of electronic transitions are expected: π → π* and n → π*.

π → π Transitions:* These transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The conjugated system, which extends from the phenyl ring to the vinyl group, is expected to produce strong absorption bands in the ultraviolet region, likely between 200 and 300 nm. The methoxy group, acting as an auxochrome, may cause a bathochromic (red) shift of these bands compared to unsubstituted styrene.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen of the amine and the oxygen of the methoxy group) to antibonding π* orbitals. These transitions are typically of lower intensity compared to π → π* transitions and are expected to appear as weaker shoulders or bands at longer wavelengths, potentially overlapping with the π → π* bands.

The position and intensity of these absorption maxima are sensitive to the solvent environment. In polar protic solvents, hydrogen bonding with the amine and methoxy groups can influence the energy levels of the n and π* orbitals, leading to shifts in the absorption bands.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected Wavelength (λmax) Range (nm) | Predicted Molar Absorptivity (ε) Characteristics |

| π → π | 220 - 260 | High |

| π → π (Conjugation Band) | 270 - 300 | Medium to High |

| n → π* | > 300 | Low |

Note: This data is predictive and based on the analysis of similar conjugated aromatic amines.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the exact molecular weight and gaining structural insights through fragmentation patterns. For this compound (C₁₀H₁₃NO), the nominal molecular weight is 163 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to generate a distinct fragmentation pattern. The molecular ion peak (M⁺˙) at m/z 163 should be observable. Key fragmentation pathways would likely involve cleavages at positions alpha to the amine and the phenyl ring, which are stabilized by resonance.

Predicted Fragmentation Pathways:

Benzylic Cleavage: The most favorable cleavage is often the loss of the vinyl group (•CH=CH₂) from the molecular ion, leading to the formation of a stable benzylic cation at m/z 136. This ion would be resonance-stabilized by both the phenyl ring and the amine group.

Loss of Amine Radical: Cleavage of the C-N bond could result in the loss of an amino radical (•NH₂) to yield an ion at m/z 147.

Retro-Diels-Alder Type Rearrangement: While less common for this structure, rearrangements could lead to other characteristic fragments.

Fragmentation of the Methoxy Group: Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 148, followed by the loss of carbon monoxide (CO), is a common pathway for methoxy-substituted aromatic compounds.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [C₉H₁₂N]⁺ | Loss of •C₂H₂ from M⁺˙ (Benzylic Cleavage) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of •NH₂ from M⁺˙ |

| 148 | [C₉H₁₀NO]⁺ | Loss of •CH₃ from M⁺˙ |

| 120 | [C₈H₈O]⁺ | Loss of •CH₃ and CO from M⁺˙ |

Note: The relative abundances of these fragments are predictive and would be confirmed by experimental analysis.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

In the absence of experimental data, a discussion of the X-ray crystallographic structure of this compound remains theoretical. A successful single-crystal X-ray diffraction study would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and torsional angles.

Expected Molecular Geometry:

The methoxyphenyl group is expected to be largely planar.

The C-O-C bond angle of the methoxy group would likely be around 117-118°.

The geometry around the chiral carbon (the carbon bonded to the amine and phenyl group) would be tetrahedral.

Intermolecular Interactions:

Table 3: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter | Predicted Value / Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) if racemic | Reflects molecular symmetry in the unit cell |

| Hydrogen Bonding | N-H···N intermolecular bonds | Primary interaction governing crystal packing |

| π-π Stacking | Present between phenyl rings | Secondary interaction influencing packing |

| Molecular Conformation | Defined by torsion angles of the side chain | Determines the overall 3D shape |

Note: These parameters are hypothetical and await experimental verification through single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function. For a molecule like 1-(3-methoxyphenyl)prop-2-en-1-amine, DFT would be employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is identified.

In studies of similar molecules, such as chalcone (B49325) derivatives, DFT has been successfully used to predict geometric parameters that are in good agreement with experimental data obtained from techniques like X-ray diffraction. For instance, in a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the bond angles and dihedral angles calculated by DFT showed a strong correlation with experimental findings. guidechem.com This demonstrates the reliability of DFT in providing accurate structural information.

Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide a more accurate description of the electron distribution but are computationally more demanding.

The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that has been shown to provide a good balance between accuracy and computational cost for organic molecules. In theoretical investigations of related compounds, the combination of the B3LYP functional with a split-valence basis set like 6-311++G(d,p) has been a common and effective choice for achieving reliable results.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, various analyses can be performed to understand the electronic properties and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In computational studies of similar aromatic compounds, the HOMO-LUMO gap is a frequently calculated parameter to assess their reactivity. For this compound, this analysis would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Chalcone Derivative

| Parameter | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 3.53 |

This data is for illustrative purposes and is based on a structurally related compound. The actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral electrostatic potential. For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group due to the lone pairs of electrons, making these sites attractive to electrophiles. The aromatic ring and the vinyl group would also exhibit distinct electrostatic potential features influencing their reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in understanding molecular stability and intramolecular interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Detailed theoretical predictions of the spectroscopic properties of this compound, and their correlation with experimental data, are not present in the available scientific literature. Such studies would typically involve the use of Density Functional Theory (DFT) and other computational methods to simulate various types of spectra.

Theoretical Vibrational Frequencies and Mode Assignments

No published studies were found that detail the theoretical vibrational frequencies and mode assignments for this compound. A typical investigation of this nature would involve DFT calculations, often using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)), to calculate the harmonic vibrational frequencies. These calculated frequencies are then often scaled to improve agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. The analysis would also include a detailed assignment of the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes of the molecule's functional groups.

Computational NMR Chemical Shift Predictions and Validation

There are no specific computational studies available that report the predicted ¹H and ¹³C NMR chemical shifts for this compound. This type of research would typically employ methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts, referenced to a standard like Tetramethylsilane (TMS), would then be compared with experimentally obtained NMR data to validate the accuracy of the computational model and to aid in the definitive assignment of experimental chemical shifts.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Specific TD-DFT calculations for the electronic absorption spectra of this compound have not been reported in the accessible literature. Such an analysis would predict the electronic transitions, their corresponding excitation energies, and oscillator strengths. These theoretical findings are crucial for interpreting the experimental UV-Vis spectrum of the compound and understanding its electronic structure, including the nature of its frontier molecular orbitals (HOMO and LUMO). The influence of different solvents on the absorption maxima is also often investigated using models like the Polarizable Continuum Model (PCM).

Conformational Analysis and Molecular Dynamics Simulations

No literature detailing a systematic conformational analysis or molecular dynamics simulations for this compound could be located. A conformational analysis would identify the most stable conformers of the molecule by exploring its potential energy surface, providing insight into its three-dimensional structure and flexibility. Molecular dynamics simulations would offer a time-resolved understanding of the molecule's dynamic behavior, including its conformational changes and interactions with its environment over time.

Evaluation of Non-Linear Optical (NLO) Properties through Computational Methods

There are no available computational studies on the non-linear optical (NLO) properties of this compound. The investigation of NLO properties involves calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using quantum chemical methods. These calculations are essential for assessing the potential of a molecule for applications in optoelectronic technologies. The results are often compared to standard NLO materials like urea (B33335) to gauge their relative efficiency.

Future Research Directions and Emerging Paradigms in the Study of 1 3 Methoxyphenyl Prop 2 En 1 Amine

Development of Innovative and Environmentally Benign Synthetic Routes

The synthesis of allylic amines, including 1-(3-Methoxyphenyl)prop-2-en-1-amine, is a cornerstone of organic chemistry, and the development of sustainable and efficient synthetic methods is a key area of future research. Traditional methods often rely on stoichiometric organometallic reagents or the use of hazardous materials, which present environmental concerns. nih.govnih.gov

Future research will undoubtedly focus on greener synthetic strategies. One promising approach is the N-alkylation of amines with alcohols through the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This atom-economical process generates water as the only byproduct and utilizes readily available alcohols, which can potentially be derived from renewable resources. rsc.org Another environmentally friendly approach is the base-catalyzed amination of aromatic olefins. nih.gov

Recent advancements have highlighted the potential of transition-metal catalysis for the synthesis of allylic amines under mild conditions. For instance, a nickel-catalyzed multicomponent coupling reaction of alkenes, aldehydes, and amides provides a practical and modular protocol for constructing complex and functionally diverse allylic amines in a single step. rsc.orgrsc.org Similarly, molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates in green solvents like ethanol (B145695) offers a robust and convenient route to α,α-disubstituted allylic amines. acs.orgorganic-chemistry.org The development of recyclable catalyst systems, for example through simple centrifugation techniques, further enhances the sustainability of these methods. acs.org

Electrochemical synthesis represents another frontier in the green synthesis of allylic amines. An electrochemical process for coupling secondary amines and unactivated alkenes has been disclosed, offering a new avenue for preparing aliphatic allylic amines. acs.org

The following table summarizes some of the emerging environmentally benign synthetic routes applicable to the synthesis of allylic amines:

| Synthetic Strategy | Catalyst/Reagent | Key Advantages |

| Borrowing Hydrogen | [RuHCl(A-iPr-PNP)(CO)] | Atom-economical, water as byproduct, potential for renewable feedstocks. rsc.org |

| Base-Catalyzed Amination | n-BuLi or KOtBu | High yields, avoids transition metals for certain substrates. nih.gov |

| Nickel-Catalyzed Multicomponent Coupling | Ni(II) salt with Lewis acid | Modular, single-step synthesis of complex amines. rsc.orgrsc.org |

| Molybdenum-Catalyzed Amination | Molybdenum complex | High regioselectivity, recyclable catalyst, use of green solvents. acs.orgorganic-chemistry.org |

| Electrochemical Synthesis | Thianthrene-based | Couples abundant starting materials, amenable to feedstock gaseous alkenes. acs.org |

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational chemistry is poised to play an increasingly pivotal role in the study of this compound and its analogs. Density Functional Theory (DFT) calculations have already been employed to investigate the mechanisms of palladium-catalyzed allylation of primary amines, providing insights into the influence of ligands on the reaction pathway. nih.gov Such computational studies are crucial for understanding reaction mechanisms at a molecular level and for the rational design of more efficient catalysts.

Future research will likely leverage more advanced computational tools, including machine learning algorithms, for predictive design and reaction optimization. Machine learning models are being developed to predict the feasibility of N-dealkylation in amine pollutants and to correlate the chemical structure of amines with their oxidative degradation rates. mdpi.comacs.orgnih.gov These models can identify key molecular descriptors that influence reactivity and stability, enabling the in silico screening of potential synthetic routes and the prediction of product yields. mdpi.comacs.org

For instance, a predictive model for N-dealkylation can be built by first converting the amine structure into SMILES strings and then using software packages to calculate a wide range of molecular descriptors. mdpi.com By comparing the performance of different machine learning algorithms, a robust model can be developed to predict the likelihood of a specific reaction occurring. mdpi.com The application domain of such models is defined by the range of molecular descriptors in the training set, ensuring reliable predictions for new compounds that fall within these boundaries. mdpi.com

The integration of computational modeling with experimental work will accelerate the discovery of optimal reaction conditions, reducing the need for extensive empirical screening and minimizing waste.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The allylic amine motif in this compound offers a rich platform for exploring novel reactivity patterns and generating diverse derivatives. The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, is a well-established method for the functionalization of allylic substrates. nih.gov The use of 2-nitrosulfonamide derivatives as nucleophiles in this reaction provides a convenient and flexible route to a wide range of allylic amine derivatives under mild conditions. nih.gov

Future research will focus on discovering new catalytic systems that enable previously challenging transformations. For example, direct allylic C-H amination is a highly desirable but challenging reaction. Recent breakthroughs include the use of thianthrene-based nitrogen sources, which can be prepared from primary amines in a single step, to achieve allylic C-H amination under photoirradiation. nih.govacs.org This method allows for the direct synthesis of alkyl allylamines, which was not previously possible with existing methods. nih.govacs.org

The development of catalysts for the selective functionalization of complex molecules is another important area. A sustainable manganese perchlorophthalocyanine catalyst has been shown to achieve selective, intermolecular allylic C-H amination, even in the presence of other reactive sites. nih.gov

The derivatization of the primary amine group is also a key area of research. Various reagents, such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), are used for the precolumn derivatization of amines for HPLC analysis, enabling their detection and quantification. thermofisher.comresearchgate.net

Integration with High-Throughput and Automated Synthesis Platforms

The demand for large and diverse libraries of compounds for drug discovery and materials science has driven the integration of organic synthesis with high-throughput and automated platforms. acs.org Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, and it is particularly amenable to high-throughput synthesis. organic-chemistry.org An experimentally simple microwave-assisted reductive alkylation of methyl carbamate (B1207046), for example, allows for the rapid generation of structurally diverse primary amines. organic-chemistry.org

Contribution to New Chemical Space Exploration and Library Generation

The exploration of chemical space—the vast collection of all possible molecules—is a central theme in modern drug discovery and materials science. youtube.comnih.gov It is estimated that the "drug-like" chemical space could contain as many as 10^60 molecules, the vast majority of which have never been synthesized. acs.org Allylic amines, with their potential for diverse substitution patterns, represent a valuable class of compounds for populating and exploring this uncharted territory.

Computational enumeration and virtual screening of chemical universe databases, such as GDB-17 which contains 166.4 billion molecules, are powerful tools for identifying novel bioactive ligands. nih.govacs.org By generating libraries of virtual compounds based on known synthetic reactions, researchers can explore vast regions of chemical space and identify promising candidates for synthesis and testing. youtube.comyoutube.comarxiv.org

The synthesis of libraries of allylic amines, including derivatives of this compound, can contribute significantly to the generation of new chemical entities with potentially valuable biological or material properties. High-throughput synthesis methods, as discussed previously, are essential for the practical realization of these libraries. acs.orgorganic-chemistry.org The combination of computational design and automated synthesis will enable the rapid and efficient exploration of the chemical space around the this compound scaffold, leading to the discovery of new molecules with novel functions.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(3-Methoxyphenyl)prop-2-en-1-amine, and how can purity be ensured?

- Methodology : A two-step approach is often used:

Catalytic Coupling : PdCl₂(PPh₃)₂ and CuI in acetonitrile catalyze aryl halide coupling to form intermediates (e.g., trifluoroacetamide derivatives) .

Hydrolysis and Purification : Alkaline hydrolysis (e.g., KOH in methanol/water) followed by acid-base extraction and column chromatography yields the amine. Purity is validated via NMR and HRMS .

- Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity during column chromatography to resolve byproducts.

Q. How is the structure of this compound confirmed experimentally?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Characteristic shifts for the methoxy group (δ ~3.8 ppm for OCH₃), allylic protons (δ 5.5–6.5 ppm for propene), and amine protons (broad δ 1.5–3.0 ppm) .

- HRMS : Exact mass matching (±5 ppm) confirms molecular formula .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as amines can irritate mucous membranes .

- Spill Management : Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Variables to Test :

- Catalyst Loading : Vary PdCl₂(PPh₃)₂ (0.5–5 mol%) to balance cost and efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) for reaction rate and intermediate stability .

- Temperature Control : Higher temperatures (60–80°C) may accelerate coupling but risk decomposition .

- DOE (Design of Experiments) : Use factorial design to identify interactions between variables .

Q. What computational methods predict the reactivity or electronic properties of this compound?

- DFT Calculations : Gaussian or ORCA software can model HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS .

- Docking Studies : AutoDock Vina evaluates binding affinities for drug discovery applications .

Q. How are impurities or degradation products identified during synthesis?

- Analytical Techniques :

- HPLC-MS : Detect trace impurities (e.g., over-oxidized byproducts) with reverse-phase C18 columns .

- GC-MS : Monitor volatile side products (e.g., residual solvents or alkenes) .

Q. What mechanistic insights explain the role of Pd/Cu catalysts in the synthesis?

- Proposed Mechanism :

Oxidative Addition : Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

Alkyne Activation : CuI facilitates deprotonation of terminal alkynes.

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .

- Kinetic Studies : Use in situ IR or NMR to track intermediate formation rates .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- SHELX Refinement : Apply twin refinement for crystals with low symmetry or pseudo-merohedral twinning .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or dynamic effects .

- Validation Tools : Check CIF files with PLATON or Mercury to flag outliers (e.g., bond-length discrepancies) .

Methodological Challenges and Contradictions

- Contradictory NMR Data : If coupling constants (J values) for the propene group deviate from literature, consider dynamic effects (e.g., hindered rotation) or solvent polarity impacts .

- Low Crystallinity : Use vapor diffusion (e.g., hexane/EtOAc) for slow crystallization. Add co-solvents (e.g., DMSO) to improve crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.